molecular formula C20H16BrNO4 B2903761 3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one CAS No. 938037-01-5

3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one

Cat. No.: B2903761
CAS No.: 938037-01-5
M. Wt: 414.255
InChI Key: PMWWDSGIVAUCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one” is a synthetic organic compound that belongs to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a methoxyethylamino group in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the furochromene core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.

    Introduction of the bromophenyl group: This step may involve bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).

    Attachment of the methoxyethylamino group: This can be done through nucleophilic substitution reactions using methoxyethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, “3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its structure suggests that it may have activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the bromophenyl and methoxyethylamino groups may influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
  • 3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
  • 3-(4-methylphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one

Uniqueness

The uniqueness of “3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one” lies in the presence of the bromophenyl group, which may impart distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

3-(4-bromophenyl)-2-(2-methoxyethylamino)furo[3,2-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO4/c1-24-11-10-22-19-16(12-6-8-13(21)9-7-12)17-18(26-19)14-4-2-3-5-15(14)25-20(17)23/h2-9,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWWDSGIVAUCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.